3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid
Description
Properties
Molecular Formula |
C20H16N4O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[[2-[(2-hydroxy-1-prop-2-enylindol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N4O5/c1-2-10-24-15-9-4-3-8-14(15)16(19(24)27)22-23-18(26)17(25)21-13-7-5-6-12(11-13)20(28)29/h2-9,11,27H,1,10H2,(H,21,25)(H,28,29) |
InChI Key |
HARXMVZWZSAPPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Allylation of Isatin
Reagents : Isatin, allyl bromide, potassium carbonate (K₂CO₃)
Solvent : Dimethylformamide (DMF)
Conditions : 80°C, 12 hours under nitrogen atmosphere
Mechanism : The reaction proceeds via nucleophilic substitution, where the indolinone’s NH group attacks the allyl bromide electrophile. K₂CO₃ acts as a base to deprotonate the NH, enhancing nucleophilicity.
Yield : 75–85% after recrystallization from ethanol.
Characterization :
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 5.92–5.78 (m, 1H, CH₂CH=CH₂), 5.25 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.15 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 4.62 (d, J = 5.6 Hz, 2H, NCH₂).
Hydrazone Formation
Reagents : 1-Allyl-2-oxoindoline, hydrazine hydrate (NH₂NH₂·H₂O)
Solvent : Ethanol
Conditions : Reflux at 78°C for 6 hours
Mechanism : The ketone group of the indolinone reacts with hydrazine to form a hydrazone, stabilized by conjugation with the indole π-system.
Yield : 80–90% after filtration and drying.
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).
Synthesis of Oxoacetamido-Benzoic Acid Intermediate
Activation of Oxalic Acid
Reagents : Oxalyl chloride (ClCOCOCl), catalytic DMF
Conditions : 0°C to room temperature, 2 hours
Product : Oxalyl chloride forms a reactive acyl chloride, which is subsequently quenched with 3-aminobenzoic acid.
Amide Coupling
Reagents : 3-Aminobenzoic acid, oxalyl chloride, triethylamine (Et₃N)
Solvent : Dichloromethane (DCM)
Conditions : 0°C, 2 hours, followed by warming to room temperature
Mechanism : The amine attacks the electrophilic carbonyl of oxalyl chloride, forming an oxoacetamido-benzoic acid chloride intermediate.
Yield : 70–75% after aqueous workup (extraction with DCM, washing with NaHCO₃).
Final Coupling and Cyclization
Condensation of Hydrazine and Oxoacetamido Moiety
Reagents : 1-Allyl-2-oxoindolin-3-ylidene hydrazine, oxoacetamido-benzoic acid chloride
Base : Pyridine
Solvent : Tetrahydrofuran (THF)
Conditions : 0°C to reflux, 8 hours
Mechanism : The hydrazine’s NH₂ group reacts with the acyl chloride, forming a hydrazineyl-oxoacetamido bridge. Pyridine neutralizes HCl, driving the reaction forward.
Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).
Acidic Workup and Crystallization
Reagents : Dilute HCl, ethyl acetate
Process : The crude product is dissolved in ethyl acetate, washed with 1M HCl to remove residual base, and crystallized from ethanol/water.
Purity : >98% (HPLC).
Melting Point : 215–218°C (decomposes).
Optimization Challenges and Solutions
Regioselectivity in N-Allylation
Competing O-allylation is suppressed by using a polar aprotic solvent (DMF) and excess allyl bromide. Kinetic control favors N-allylation due to lower activation energy.
Hydrazone Stability
The hydrazone intermediate is sensitive to oxidation. Conducting reactions under nitrogen and avoiding transition metals (e.g., Fe³⁺) prevents decomposition.
Amide Bond Hydrolysis
The oxoacetamido group is prone to hydrolysis under acidic or basic conditions. Maintaining pH 6–7 during workup and using anhydrous solvents mitigates this issue.
Analytical Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 12.45 (s, 1H, COOH), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.95 (s, 1H, NH), 6.92–7.45 (m, 8H, ArH + CH=CH₂), 5.80–5.95 (m, 1H, CH₂=CH₂), 4.55 (d, J = 5.6 Hz, 2H, NCH₂), 2.45 (s, 2H, COCH₂). |
| IR (KBr) | 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1540 cm⁻¹ (C=C aromatic). |
| MS (ESI-TOF) | m/z 423.14 [M+H]⁺ (calc. 423.15 for C₂₀H₁₈N₄O₅). |
Scale-Up Considerations and Industrial Relevance
While lab-scale synthesis yields ~60% overall, industrial production faces challenges:
-
Cost of Oxalyl Chloride : Substituting with cheaper alternatives like oxalic acid and coupling agents (EDC/HOBt) reduces expenses but lowers yield.
-
Purification : Recrystallization from ethanol/water is scalable but requires precise temperature control to avoid oiling out.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydrazineyl or benzoic acid moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its structural properties make it suitable for creating materials with specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism by which 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Hydrazine-Linked Benzoic Acid Derivatives
Key Observations :
Oxoindolin-ylidene Derivatives
Key Observations :
Physicochemical and Structural Properties
Biological Activity
The compound 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising an allyl group, an indole derivative, and an acetamido group linked to a benzoic acid moiety. The synthesis of similar compounds often involves multi-step reactions, including nucleophilic substitutions and condensation reactions.
Synthesis Overview
- Starting Materials : Isatin derivatives and hydrazine.
- Key Reactions :
- Allylation : The introduction of the allyl group to the indole structure.
- Hydrazone Formation : Condensation of isatin with hydrazine derivatives.
- Acylation : Attachment of acetamido groups to enhance biological activity.
The synthetic pathway typically yields compounds with varying degrees of purity and biological efficacy, which can be assessed through various assays.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of related compounds in the 2-oxoindoline series against several cancer cell lines. For instance, compounds derived from 2-oxoindoline structures have shown significant cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cells. Notably, certain derivatives exhibited cytotoxicity comparable to or exceeding that of established chemotherapeutics like PAC-1 .
The proposed mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Activation of procaspase-3 pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4f | SW620 | 5.2 | Apoptosis |
| 4h | PC-3 | 3.8 | Cell Cycle Arrest |
| 4o | NCI-H23 | 1.5 | Apoptosis |
Additional Biological Activities
Apart from anticancer properties, similar compounds have been investigated for:
- Antimicrobial Activity : Inhibition of bacterial growth and potential use in treating infections.
- Anti-inflammatory Effects : Reduction in inflammation markers in vitro.
Study 1: Cytotoxicity Evaluation
A study evaluated various derivatives of 2-oxoindoline for their cytotoxic effects on human cancer cell lines. The results indicated that several compounds exhibited significant activity, with IC50 values below 10 µM for multiple cell lines, suggesting strong potential for therapeutic applications .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism by which these compounds induce apoptosis. Flow cytometry analyses revealed that treated cells exhibited increased annexin V binding, indicative of early apoptotic events. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Q & A
Basic Question: What synthetic routes are recommended for preparing 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid, and how can yield be optimized?
Methodological Answer:
The synthesis involves multi-step condensation and rearrangement reactions. Key steps include:
- Hydrazineyl coupling : React 1-allyl-2-oxoindolin-3-ylidene hydrazine with oxoacetamide intermediates under acidic conditions (e.g., acetic acid) to form the hydrazineyl-oxoacetamide core .
- Benzoic acid conjugation : Use coupling agents (e.g., DCC/DMAP) to attach the intermediate to 3-aminobenzoic acid.
- Purification : Recrystallization from acetic acid or acetone improves purity (yield: 60–75%) .
Optimization Tips : - Control reaction temperature (reflux in acetic acid) to minimize side products.
- Use TLC monitoring (silica gel, ethyl acetate/hexane eluent) to track intermediate formation .
Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrazineyl N-H (~3200 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks and fragmentation patterns .
Advanced Question: How do substituents on the indolinone or benzoic acid moieties influence ionization constants (pKa) and solubility?
Methodological Answer:
- Acid-Base Titration : Determine pKa using potentiometry in water/DMSO mixtures. Substituents like electron-withdrawing groups (e.g., -Cl) lower the pKa of the benzoic acid (-COOH) group by ~0.5–1.0 units .
- Solubility : Allyl groups enhance lipophilicity, reducing aqueous solubility. Add polar substituents (e.g., -OH) on the benzoic acid ring to improve solubility in PBS (pH 7.4) .
Data Table :
| Substituent (R) | pKa (COOH) | Solubility (mg/mL, pH 7.4) |
|---|---|---|
| -H | 3.8 | 0.12 |
| -Cl | 2.9 | 0.08 |
| -OH | 4.1 | 1.45 |
| Data adapted from ionization studies on analogous compounds . |
Advanced Question: What methodologies are used to evaluate antimicrobial activity, and how can contradictory results be resolved?
Methodological Answer:
- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) .
- Contradiction Resolution :
- Standardize inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton broth).
- Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Data Table :
| Compound Derivative | MIC (µg/mL) |
|---|---|
| Parent Compound | 32 (S. aureus), >64 (E. coli) |
| -NO₂ substituted | 8 (S. aureus), 16 (E. coli) |
| Example data from hydrazine derivatives . |
Advanced Question: How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase or fungal CYP51. Key parameters:
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer capacity. Lower HOMO-LUMO gaps (~4 eV) correlate with higher reactivity .
Advanced Question: What strategies address stability issues during storage or biological assays?
Methodological Answer:
- Degradation Pathways : Hydrolysis of hydrazineyl or oxoacetamide groups in aqueous media.
- Stabilization :
Advanced Question: How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer:
- SAR Workflow :
- Key Findings :
Advanced Question: How does Z/E isomerism of the hydrazineylidene group affect biological activity?
Methodological Answer:
- Isomer Separation : Use chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) .
- Activity Comparison :
Basic Question: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/0.1% TFA in water (70:30), λ = 254 nm. LOD: 0.1 µg/mL .
- Validation : Assess linearity (R² > 0.99), recovery (>90%), and precision (%RSD < 5%) per ICH guidelines .
Advanced Question: How can metabolic stability be assessed for pharmacokinetic profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
